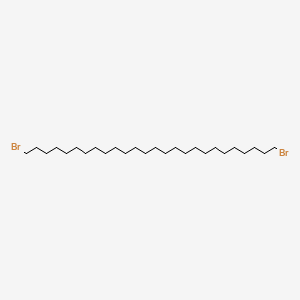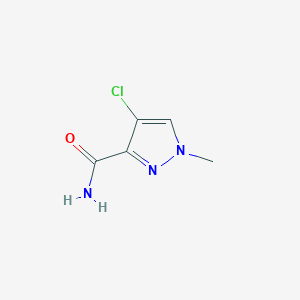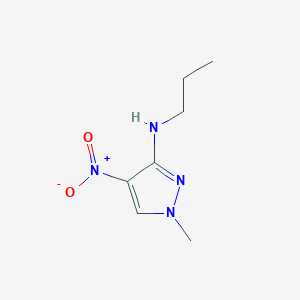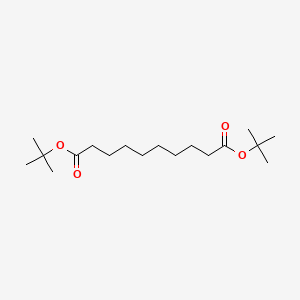
Hexacosane, 1,26-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane, 1,26-dibromo- is a derivative of Hexacosane, a saturated hydrocarbon with the formula C26H54 . The main components of Hexacosane are hexacosane (13.9%), pentacosane (13.3%), and heptacosane (11.4%) .
Molecular Structure Analysis
The molecular structure of Hexacosane consists of 26 carbon atoms and 54 hydrogen atoms . The structure is linear, with each carbon atom (except the ones at the ends) bonded to two other carbon atoms and two hydrogen atoms .Physical And Chemical Properties Analysis
Hexacosane has a molecular weight of 366.7070 . It has a boiling point of 534 K and a melting point of around 330 K . The vaporization enthalpy ranges from 131.7 kJ/mol to 140.0 kJ/mol depending on the temperature .Applications De Recherche Scientifique
Plant Oil-Based Polymers
Hexacosane, 1,26-dibromo- is used in the synthesis of long-chain C26 monomers and their polymers. The self-metathesis of erucic acid with ruthenium-based catalysts, followed by hydrogenation, yields 1,26-hexacosanedioic acid. This acid, when polymerized with hexacosane-1,26-diol, results in the production of aliphatic polyesters. These materials exhibit high crystallinity and melting points, making them an attractive alternative to fossil resource-based polymers (Vilela, Silvestre, & Meier, 2012).
Synthesis of Bicyclic Compounds
Research shows the synthesis of compounds like 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane from 1,10-cyclooctadecanedione. These compounds have been established through single-crystal X-ray analysis, contributing to the field of organic chemistry and material science (Jones et al., 2005).
Environmental Biodegradation
Hexacosane is a subject of study in environmental biodegradation. Bacteria-mediated aerobic degradation of hexacosane under in vitro conditions has been examined. Bacterial strains like Pseudomonas sp. and Stenotrophomonas nitritireducens have shown the capability to metabolize hexacosane, indicating its use as a carbon and energy source for bacteria. This research is crucial for understanding the biodegradation of long-chain hydrocarbons in environmental contexts (Jauhari et al., 2014).
Thermodynamic Properties
The thermodynamic properties of hexacosane have been studied, with measurements of heat capacity, enthalpies of transition and fusion, and purity determination. This information is vital for applications in thermodynamics and material science (Andon & Martin, 1976).
Safety and Hazards
Propriétés
IUPAC Name |
1,26-dibromohexacosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREQYUDAXKXCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338021 |
Source


|
| Record name | Hexacosane, 1,26-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexacosane, 1,26-dibromo- | |
CAS RN |
143389-26-8 |
Source


|
| Record name | Hexacosane, 1,26-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)



![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)





![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
